molecular formula C13H8F3NO3 B2410848 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 773108-67-1

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid

Cat. No. B2410848
CAS RN: 773108-67-1
M. Wt: 283.206
InChI Key: CCNGYKFALZVXHZ-UHFFFAOYSA-N
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Description

“4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.21 . It is a powder that is stored at room temperature . The IUPAC name for this compound is 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H8F3NO3/c14-13(15,16)9-3-6-11(17-7-9)20-10-4-1-8(2-5-10)12(18)19/h1-7H,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 211-213 degrees Celsius . The compound has a molecular weight of 283.21 .

Scientific Research Applications

1. Coordination Polymers and Crystal Structures

The compound has been used in the synthesis of novel coordination polymers. For instance, Du et al. (2016) synthesized various coordination polymers with different architectures using a similar unsymmetrical angular ligand. These polymers showed diverse coordination abilities and properties like antiferromagnetic interactions and luminescence (Du et al., 2016).

2. Lanthanide-based Coordination Compounds

In another study by Sivakumar et al. (2011), aromatic carboxylic acids related to 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid were used to create lanthanide coordination compounds. These compounds displayed unique photophysical properties, with some exhibiting bright green luminescence efficiencies (Sivakumar et al., 2011).

3. Electrocatalysts for Water Splitting

Gong et al. (2014) explored the use of a similar rigid ligand in synthesizing metal-organic frameworks (MOFs). These MOFs acted as electrocatalysts for water splitting, with varying electrocatalytic activities based on the metal(II) ions used (Gong et al., 2014).

4. Study of Acid-Base Properties

Azimi et al. (2008) investigated the acid-base properties of related 1,2,4-Triazole derivatives. This research provided insights into the pH-absorbance data and the impact of solvents on acid-base behavior (Azimi et al., 2008).

5. Supramolecular Liquid Crystalline Complexes

Research by Alaasar et al. (2019) involved designing and preparing supramolecular liquid crystalline complexes using molecules similar to this compound. These complexes showed enantiotropic nematic phases over a broad temperature range (Alaasar et al., 2019).

6. Hybrid Compound Synthesis

Ivanova et al. (2019) utilized compounds akin to this compound for synthesizing hybrid systems containing pharmacophoric fragments, indicating potential applications in drug design and medicinal chemistry (Ivanova et al., 2019).

7. Thermo- and Solvatochromic Metal-Organic Frameworks

Mehlana et al. (2012) reported the synthesis of metal-coordination networks using a related ligand. These networks displayed chromotropism and solvatochromism, indicating potential applications in sensing and materials science (Mehlana et al., 2012).

8. Crystallographic Studies

Multiple studies have focused on crystallographic analysis of compounds structurally similar to this compound. These studies contribute to the understanding of molecular interactions and crystal structures, useful in material science and chemistry (Lemmerer & Bourne, 2012), (Ye & Tanski, 2020).

9. Hyperbranched Polybenzimidazoles Synthesis

Li et al. (2006) synthesized hyperbranched polybenzimidazoles using a monomer related to this compound. These polybenzimidazoles exhibited excellent thermal properties and solubility in aprotic solvents, relevant for advanced materials and engineering applications (Li et al., 2006).

Safety and Hazards

The safety information available for “4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-6-11(17-7-9)20-10-4-1-8(2-5-10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNGYKFALZVXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To aq. NaOH (3.2 g, 80 mmol) was added silver nitrate (3.4 g, 40 mmol) and stirred for 10 min., then the mixture was cooled to 0° C. and the above aldehyde (4.62 g, 17 mmol) was added. The mixture was stirred overnight, then filtrate through celite. The filtrate was collected and acidified with conc. HCl. The solid was collected by filtration and dried under vacuum to give 4-(5-trifluoromethyl-pyridin-2-yloxy)-benzoic acid. (3.5 g)
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step Two

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